2-(Difluoromethoxy)-5-fluorobenzonitrile
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Overview
Description
2-(Difluoromethoxy)-5-fluorobenzonitrile is an organic compound that features both difluoromethoxy and fluorobenzonitrile functional groups
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-5-fluorobenzonitrile typically involves the introduction of difluoromethoxy and fluorobenzonitrile groups onto a benzene ring. One common method involves the difluoromethylation of a suitable precursor, such as a fluorobenzonitrile derivative, using difluoromethylating agents. The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-(Difluoromethoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the difluoromethoxy or fluorobenzonitrile groups are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic or aliphatic compounds, facilitated by catalysts such as palladium or copper.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2-(Difluoromethoxy)-5-fluorobenzonitrile has several scientific research applications:
Pharmaceuticals: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Agrochemicals: It is employed in the development of agrochemicals, including herbicides and pesticides, due to its ability to interact with biological systems.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The difluoromethoxy and fluorobenzonitrile groups can modulate the compound’s binding affinity and specificity, leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2-(Difluoromethoxy)-5-fluorobenzonitrile can be compared with other similar compounds, such as:
2-(Difluoromethoxy)-1,1,1-trifluoroethane: Used as a refrigerant and aerosol propellant.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Investigated for its inhibitory effects on pulmonary fibrosis.
Properties
IUPAC Name |
2-(difluoromethoxy)-5-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZWKIRYUNRDTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277572 |
Source
|
Record name | 2-(Difluoromethoxy)-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-48-1 |
Source
|
Record name | 2-(Difluoromethoxy)-5-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethoxy)-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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